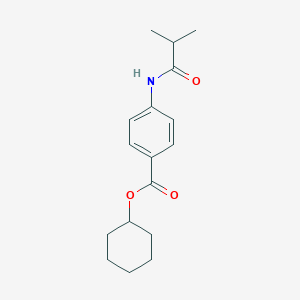

Cyclohexyl 4-(isobutyrylamino)benzoate

Description

Cyclohexyl 4-(isobutyrylamino)benzoate is a benzoic acid derivative characterized by a cyclohexyl ester group and a 4-position substituted with an isobutyrylamino (-NHCOC(CH₃)₂) moiety. This compound is structurally distinct from other benzoate esters due to its unique combination of a bulky cyclohexyl ester and an amide-functionalized aromatic ring. The isobutyrylamino group may confer enhanced hydrolytic stability compared to amine-containing analogs, while the cyclohexyl ester could improve solubility in hydrophobic matrices.

Properties

Molecular Formula |

C17H23NO3 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

cyclohexyl 4-(2-methylpropanoylamino)benzoate |

InChI |

InChI=1S/C17H23NO3/c1-12(2)16(19)18-14-10-8-13(9-11-14)17(20)21-15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,18,19) |

InChI Key |

GPWYOGIKBATJLT-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2 |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclohexyl 4-(isobutyrylamino)benzoate with three structurally related compounds: Ethyl 4-(dimethylamino)benzoate, 2-(Dimethylamino)ethyl methacrylate, and Isoamyl 4-(dimethylamino)benzoate. Key differences in substituents, reactivity, and physicochemical properties are highlighted.

Structural and Functional Differences

| Compound | Substituent at 4-Position | Ester Group | Key Functional Attributes |

|---|---|---|---|

| This compound | Isobutyrylamino (-NHCOC(CH₃)₂) | Cyclohexyl | Amide group; high steric bulk |

| Ethyl 4-(dimethylamino)benzoate | Dimethylamino (-N(CH₃)₂) | Ethyl | Tertiary amine; electron-donating |

| 2-(Dimethylamino)ethyl methacrylate | Methacrylate + dimethylamino | Ethyl (methacrylate) | Dual functionality (amine + acrylate) |

| Isoamyl 4-(dimethylamino)benzoate | Dimethylamino (-N(CH₃)₂) | Isoamyl | Branched ester; increased lipophilicity |

Reactivity and Performance in Resin Systems

- Ethyl 4-(dimethylamino)benzoate: Exhibits high reactivity as a co-initiator in resin cements, achieving a degree of conversion (DC) 15–20% higher than 2-(dimethylamino)ethyl methacrylate due to its efficient electron-donating amine group .

- 2-(Dimethylamino)ethyl methacrylate: Shows lower DC unless paired with diphenyliodonium hexafluorophosphate (DPI), which boosts its reactivity by 25–30% .

- However, the cyclohexyl ester may enhance solubility in hydrophobic resins, improving dispersion and mechanical properties.

- Isoamyl 4-(dimethylamino)benzoate: Limited data, but its branched ester may increase lipophilicity, slowing diffusion in polar matrices compared to ethyl esters .

Physical and Chemical Stability

- Ethyl 4-(dimethylamino)benzoate: Superior flexural strength (85–90 MPa) and water sorption resistance (<1.5 μg/mm³) in resin cements due to its compact structure .

- This compound: Expected to exhibit higher hydrolytic stability than amine-containing analogs due to the amide group’s resistance to nucleophilic attack. The cyclohexyl group may reduce water uptake in resins.

- Isoamyl 4-(dimethylamino)benzoate: Likely less volatile than ethyl analogs, with a safety profile suitable for laboratory use (CAS 21245-01-2) .

Key Research Findings

Amine vs. Amide Reactivity: Ethyl 4-(dimethylamino)benzoate’s tertiary amine group enables faster radical generation in resin polymerization compared to amide-functionalized analogs .

Ester Group Impact : Branched esters (e.g., isoamyl) enhance lipophilicity but may reduce compatibility with polar resins, whereas cyclohexyl esters could optimize hydrophobic matrix integration.

DPI Synergy: DPI significantly enhances the reactivity of methacrylate-based amines but has minimal effect on ethyl 4-(dimethylamino)benzoate, suggesting substituent-dependent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.